4-tert-Butyl-1,3,5-triazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114640-81-2 |
|---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4-tert-butyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3,(H2,8,9,10,11) |
InChI Key |
TWPBHKXORSEQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=N1)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 4 Tert Butyl 1,3,5 Triazin 2 Amine Systems
Nucleophilic Aromatic Substitution on the 1,3,5-Triazine (B166579) Ring System
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of 1,3,5-triazines, particularly when substituted with good leaving groups like halogens. csic.esacs.org The electron-withdrawing effect of the three nitrogen atoms in the ring facilitates the addition of nucleophiles.
2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride (TCT), is a common precursor for synthesizing substituted triazines. csic.esnih.gov The three chlorine atoms on TCT exhibit different reactivity levels, allowing for sequential and controlled substitution. researchgate.net The first chlorine is highly reactive and can be substituted at low temperatures (around 0°C). researchgate.netfrontiersin.org Once the first chlorine is replaced, the electron density of the triazine ring changes, which in turn affects the reactivity of the remaining two chlorine atoms. nih.gov The second substitution typically requires a higher temperature, such as room temperature, and the third substitution often necessitates even more elevated temperatures (e.g., >90°C). nih.govresearchgate.net
This stepwise reactivity is a cornerstone for creating multifunctional and asymmetrically substituted triazine derivatives. csic.es The reactivity of the chlorine atoms is also influenced by the nature of the incoming nucleophile. nih.govfrontiersin.org For instance, the reaction of TCT with various nucleophiles can be modulated to achieve selective substitution. nih.govfrontiersin.org
The reactivity of chlorine atoms can be quantified and compared. For example, laser flash photolysis has been used to measure the rate constants and activation energies for the reactions of chlorine atoms with various organic and inorganic compounds in aqueous solutions. rsc.orgscispace.comwitpress.com These studies provide fundamental data on the intrinsic reactivity of chlorine atoms, which is essential for understanding their behavior in substitution reactions on the triazine ring. rsc.orgscispace.com
The sequential substitution of chlorine atoms on the triazine ring can be directed with a high degree of control, a concept known as orthogonal chemoselectivity. nih.govfrontiersin.org This allows for the selective introduction of different nucleophiles in a specific order. frontiersin.org Studies have shown that the preferential order of incorporation for nucleophiles on a TCT core is generally alcohols > thiols > amines. nih.govfrontiersin.org
However, the situation changes in competitive reactions where all three types of nucleophiles are present simultaneously. In such a scenario, amines show the highest reactivity and are incorporated preferentially. nih.govfrontiersin.org Once an amine is introduced onto the triazine ring, it significantly deactivates the ring towards further substitution by other nucleophiles like alcohols or thiols. csic.es This is attributed to the electron-donating nature of the amino group, which reduces the electrophilicity of the carbon atoms in the triazine ring. nih.gov
Conversely, if an alcohol or a thiol is introduced first, subsequent substitutions with other nucleophiles, including amines, can proceed. csic.es This selective reactivity allows for the synthesis of complex, multi-functionalized triazine derivatives. nih.govfrontiersin.org The ability to control the sequence of nucleophilic additions is crucial for creating molecules with specific properties and functionalities. csic.es
Table 1: Reactivity and Selectivity of Nucleophiles with Halogenated Triazines
| First Nucleophile | Second Nucleophile | Product Formation | Reference |
|---|---|---|---|
| Alcohol | Amine | Disubstituted product formed | nih.gov |
| Thiol | Amine | Disubstituted product formed | nih.gov |
This table summarizes the general reactivity patterns observed in the sequential substitution of halogenated triazines with different nucleophiles.
The tert-butyl group, being an electron-donating group, influences the reactivity of the triazine ring in nucleophilic aromatic substitution reactions. stackexchange.comvarsitytutors.com It activates the ring towards electrophilic aromatic substitution, directing incoming groups to the ortho and para positions. stackexchange.comvarsitytutors.com However, due to its significant steric bulk, the ortho positions are often hindered, leading to a preference for substitution at the para position. varsitytutors.com
In the context of nucleophilic substitution on a pre-existing 4-tert-butyl-1,3,5-triazin-2-amine system, the tert-butyl group's electronic and steric effects would modulate the reactivity of any remaining leaving groups on the ring. Its electron-donating nature would generally decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted triazine. However, its steric presence could influence the regioselectivity of the attack if multiple leaving groups are present.
Studies on related systems, such as N-t-Bu-N′,N′′-disulfonamide-1,3,5-triazinanes, have shown that the tert-butyl group can adopt an axial position in the solid state, which is a rare occurrence for this bulky group in six-membered rings. rsc.org This highlights the complex interplay of steric and electronic factors that the tert-butyl group can exert. Furthermore, research on tetrathiafulvalene-tetraazapyrene triads has demonstrated that the inclusion of tert-butyl groups can raise the LUMO level of the molecule, indicating an electronic effect that can alter the molecule's reactivity. nih.gov
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions Involving 1,3,5-Triazines
1,3,5-triazines can act as the diene component in inverse electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for the synthesis of other heterocyclic systems. acs.orgnih.gov This type of reaction is characterized by the interaction of an electron-deficient diene (the triazine) with an electron-rich dienophile. nih.govnih.gov
The IEDDA reactions of 1,3,5-triazines have been the subject of both experimental and theoretical studies to elucidate their mechanisms. acs.orgacs.org These reactions can proceed through either a concerted or a stepwise pathway, depending on the substituents on the triazine ring and the nature of the dienophile. escholarship.org
Computational studies, often employing density functional theory (DFT), have been instrumental in understanding the reaction barriers and the nature of the transition states. acs.orgnorthumbria.ac.uk For instance, in the reaction of 1,2,3-triazines with enamines, both concerted and stepwise cycloadditions are predicted, with the specific pathway being influenced by substituents and the solvent. escholarship.org The reaction of 1,2,4-triazines with bicyclooctyne has been shown to be accelerated upon coordination to a Re(I) metal center, with DFT calculations indicating that a lower distortion energy and more favorable interaction energy for the triazine are responsible for the rate enhancement. northumbria.ac.uk
Kinetic studies are often performed to determine the reaction rates under various conditions. nih.gov These experiments typically monitor the disappearance of the reactants or the appearance of the product over time, often using spectroscopic methods like UV-vis or NMR spectroscopy. nih.govnih.gov
In the stepwise mechanism of IEDDA reactions involving triazines, the formation of key intermediates such as zwitterions and tricyclic adducts is often proposed. escholarship.orgacs.org The initial nucleophilic attack of the dienophile on the triazine ring can lead to a zwitterionic intermediate. escholarship.orgacs.org This intermediate can then undergo ring closure to form a bicyclic or tricyclic adduct. nih.gov
The characterization of these transient species can be challenging due to their high reactivity and short lifetimes. However, computational studies provide valuable insights into their structure and stability. acs.org In some cases, spectroscopic techniques have been used to detect reaction intermediates. For example, in the reaction of a 1,2,3,5-tetrazine (B1252110) with amidines, NMR monitoring did not detect any intermediates, suggesting that the initial cycloaddition is the rate-determining step, followed by rapid elimination of small molecules. nih.gov
The initial cycloadduct formed in the IEDDA reaction of a 1,2,4,5-tetrazine (B1199680) is a bicyclic intermediate which readily eliminates nitrogen to form a dihydropyridazine, which can then be oxidized to a pyridazine. nih.gov The stability and subsequent reaction pathways of these intermediates are crucial in determining the final product of the reaction.
Table 2: Investigated Reaction Mechanisms and Intermediates in Triazine IEDDA Reactions
| Triazine Isomer | Dienophile | Key Findings | Intermediates | Reference |
|---|---|---|---|---|
| 1,2,3-Triazine | Enamines | Concerted or stepwise mechanism depending on substituents and solvent. | Zwitterionic intermediates | escholarship.org |
| 1,2,4-Triazine (B1199460) | Bicyclooctyne | Re(I) coordination accelerates the reaction. | Transition state analysis | northumbria.ac.uk |
This table provides a summary of mechanistic studies on the IEDDA reactions of different triazine isomers, highlighting the types of intermediates that have been proposed or observed.
Electronic and Steric Effects on IEDDA Reaction Pathways
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool in heterocyclic chemistry, and the reactivity of 1,3,5-triazines is heavily influenced by the electronic and steric nature of their substituents. The tert-butyl group at the 4-position and the amino group at the 2-position of the triazine ring in this compound exert significant control over its participation in IEDDA reactions.
Generally, the IEDDA reaction involves an electron-deficient diene, such as a 1,3,5-triazine, reacting with an electron-rich dienophile. The rate of this reaction is accelerated by electron-withdrawing groups on the triazine ring, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Conversely, electron-donating groups, like the amino group in the target molecule, can decrease the reactivity of the triazine in IEDDA reactions.
Steric hindrance plays a critical role. The bulky tert-butyl group can sterically inhibit the approach of a dienophile to the triazine core. researchgate.net Studies on related systems, such as the reaction of 1-tert-butyl-2-aminopyrrole with a trifluoromethyl-substituted 1,3,5-triazine, have shown that steric effects can significantly inhibit the cyclization step. nih.govpsu.eduacs.org In this specific case, while electronic effects stabilized a key zwitterionic intermediate, steric hindrance slowed its subsequent conversion. nih.govacs.org For this compound, the tert-butyl group would be expected to create significant steric impediment, potentially directing the dienophile to the less hindered C6-N1 positions or slowing the reaction altogether.
A systematic study on 1,2,3-triazines demonstrated that substituents can predictably modulate reactivity, with effects large enough to transform a modestly reactive heterocycle into one with extensive synthetic utility. acs.org While a different isomer, this highlights the profound impact substituents have on triazine cycloadditions. The combination of the electron-donating amino group and the sterically demanding tert-butyl group in this compound likely results in a lower reactivity profile in IEDDA reactions compared to unsubstituted or electron-withdrawn 1,3,5-triazines.
| Substituent Type | Effect on Triazine | Impact on IEDDA Reaction | Example from Literature |
|---|---|---|---|
| Electron-Withdrawing (e.g., -CF₃) | Lowers LUMO energy, increasing electron deficiency. | Accelerates reaction rate. | Trifluoromethyl-substituted 1,3,5-triazines are highly reactive. nih.govacs.org |
| Electron-Donating (e.g., -NH₂) | Raises LUMO energy, decreasing electron deficiency. | Slows reaction rate. | General principle for IEDDA reactions. |
| Sterically Bulky (e.g., -tBu) | Hinders physical approach of the dienophile to the triazine ring. | Inhibits or slows the cyclization step. | Steric effects of a tert-butyl group were shown to inhibit cyclization in a related system. nih.govpsu.edu |
Chemical Transformations of the Amino and tert-Butyl Moieties
Beyond cycloaddition reactions, the amino and tert-butyl groups of this compound are sites for various chemical transformations.
Oxidative and Reductive Pathways of Substituted Triazines
The 1,3,5-triazine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The tert-butyl group, a saturated alkyl substituent, is generally resistant to oxidation and reduction under mild conditions. Severe oxidation conditions that could attack a C-H bond of the tert-butyl group would likely also degrade the triazine ring itself.
Conversely, the triazine ring can be subject to reductive processes. However, the literature more commonly describes the synthesis of substituted triazines from precursors like cyanuric chloride rather than the direct modification of the ring's oxidation state. thieme-connect.denih.gov
The amino group can influence the molecule's redox properties. While direct oxidation or reduction of the amino group on the triazine is not commonly reported, related nitrogen-containing heterocycles can undergo complex redox chemistry. For instance, photocatalytic systems involving triazine units have been developed where the nitrogen atoms act as active sites for charge migration and reduction-oxidation processes. acs.org
Amine Group Reactivity (e.g., Condensation Reactions, Thiourea (B124793) Formation)
The primary amino group at the C2 position is a versatile functional handle for a variety of chemical transformations. Its nucleophilic character allows it to react with a range of electrophiles.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds. For example, primary amines react with formaldehyde (B43269) to form hexahydro-1,3,5-triazine derivatives through a hydroxymethylation intermediate. wikipedia.org This type of reactivity allows for the elaboration of the triazine scaffold, linking it to other molecular structures.
Thiourea Formation: A characteristic reaction of primary amines is their conversion to thioureas. This is typically achieved by reaction with an isothiocyanate. The nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to yield the corresponding N-substituted thiourea. Another method involves the reaction of amines with carbon disulfide, often promoted by a coupling agent or isocyanide. researchgate.net The formation of thioureas from heterocyclic amines is a well-established synthetic route. nih.gov This reaction provides a robust method for functionalizing this compound, introducing a thiourea moiety that can be used for further synthesis or to impart specific biological or material properties.
| Reagent | Reaction Type | Product Class | General Reaction Scheme |
|---|---|---|---|
| Aldehyde/Ketone (e.g., R'-CHO) | Condensation | Schiff Base / Imine | Triazine-NH₂ + R'-CHO → Triazine-N=CHR' + H₂O |
| Isothiocyanate (R'-NCS) | Addition | Thiourea | Triazine-NH₂ + R'-NCS → Triazine-NH-C(S)-NH-R' |
| Acyl Chloride (R'-COCl) | Acylation | Amide | Triazine-NH₂ + R'-COCl → Triazine-NH-CO-R' + HCl |
| Carbon Disulfide (CS₂) | Addition (with promoter) | Thiourea (symmetrical) | 2 Triazine-NH₂ + CS₂ → (Triazine-NH)₂C=S + H₂S |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The analysis of one-dimensional NMR spectra is the cornerstone of structural elucidation for 4-tert-butyl-1,3,5-triazin-2-amine.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, confirming the presence of each distinct proton-containing group. The tert-butyl group would produce a sharp, intense singlet, typically in the upfield region (around 1.3-1.5 ppm), integrating to nine protons. The protons of the primary amine (NH₂) would appear as a broader singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. The lone proton on the triazine ring is expected to appear significantly downfield (typically 8.0-9.0 ppm) due to the deshielding effect of the electron-deficient aromatic ring.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, four distinct signals are anticipated. The triazine ring carbons would be the most deshielded, appearing in the range of 160-175 ppm. The carbon attached to the amino group (C2) and the carbon attached to the tert-butyl group (C4) would likely have distinct chemical shifts within this range. The quaternary carbon of the tert-butyl group would appear around 30-40 ppm, while the methyl carbons would produce a single signal further upfield, typically between 28-32 ppm.
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms. The triazine ring nitrogens would have characteristic chemical shifts distinct from the exocyclic amino nitrogen, confirming the electronic environment of the heterocyclic core and the primary amine substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | Methyl Protons | 1.4 | 30 |
| C (CH₃)₃ | Quaternary Carbon | - | 38 |
| NH₂ | Amine Protons | 5.0 - 6.5 (broad) | - |
| C-H | Triazine Proton | 8.5 | 165 |
| C -NH₂ | Triazine Carbon | - | 170 |
| C -tBu | Triazine Carbon | - | 172 |
Note: Predicted values are estimates based on typical ranges for s-triazine derivatives and may vary based on solvent and experimental conditions.
2D NMR experiments are crucial for confirming the precise connectivity of the atoms, which is assumed in 1D analysis.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak connecting the tert-butyl proton signal to the methyl carbon signal, and the triazine proton signal to its corresponding ring carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. Key expected correlations would include the signal from the tert-butyl protons to the quaternary carbon and, importantly, to the C4 carbon of the triazine ring. The amine protons would show a correlation to the C2 carbon, unambiguously confirming the substitution pattern.
COSY (Correlation Spectroscopy): While of limited use for this specific molecule due to the lack of proton-proton coupling systems, it would definitively show the absence of correlations between the isolated proton spin systems (tert-butyl, amine, and triazine C-H).
X-ray Crystallography
X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal, yielding a precise 3D model of the molecule in the solid state.
A successful single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles. The 1,3,5-triazine (B166579) ring is expected to be nearly planar. The analysis would confirm the geometry of the tert-butyl group and the exocyclic amine. The C-N bond lengths within the triazine ring are typically intermediate between single and double bonds, reflecting the aromatic character of the heterocycle.
Table 2: Typical Bond Lengths in Substituted s-Triazine Derivatives
| Bond | Typical Length (Å) |
| C-N (in triazine ring) | 1.32 - 1.34 |
| C-C (tert-butyl) | 1.53 - 1.55 |
| C(ring)-C(tert-butyl) | 1.50 - 1.52 |
| C(ring)-N(amine) | 1.34 - 1.36 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (Molecular Formula: C₇H₁₂N₄), the calculated molecular weight is approximately 152.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 152.
The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Key fragmentation pathways for this compound would likely involve the tert-butyl group, which is a common point of cleavage.
Loss of a Methyl Group: A prominent peak would be expected at m/z 137, corresponding to the loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary carbocation.
Loss of the tert-Butyl Group: Cleavage of the entire tert-butyl group (•C(CH₃)₃) would result in a fragment at m/z 95.
McLafferty Rearrangement: While less direct, rearrangements involving the triazine ring and its substituents can also occur, leading to a complex pattern of lower-mass fragments characteristic of the triazine core.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Origin |
| 152 | [M]⁺ | Molecular Ion |
| 137 | [M - CH₃]⁺ | Loss of a methyl radical |
| 95 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
The primary amine group is characterized by two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. Additionally, a characteristic N-H bending (scissoring) vibration is expected in the range of 1580-1650 cm⁻¹. A broader N-H wagging absorption may also be observed between 665 and 910 cm⁻¹. thermofisher.com
The tert-butyl group will exhibit characteristic C-H stretching vibrations from its methyl groups, typically found in the 2950-2850 cm⁻¹ region. Bending vibrations for the C-H bonds in the methyl groups are expected around 1470 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric). The presence of the quaternary carbon attached to the three methyl groups often gives rise to a distinctive "umbrella" deformation mode.
The 1,3,5-triazine ring has several characteristic vibrational modes. These include C=N stretching vibrations, which are typically observed in the 1500-1600 cm⁻¹ region. e3s-conferences.org Ring breathing and deformation vibrations also occur at lower frequencies, often in the fingerprint region below 1500 cm⁻¹. For some 1,3,5-triazine derivatives, C-N stretching vibrations are reported, which can provide further structural confirmation. irjse.in
A summary of the expected IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |
| N-H Symmetric Stretch | 3300 - 3400 | |
| N-H Bend (Scissoring) | 1580 - 1650 | |
| N-H Wag | 665 - 910 | |
| tert-Butyl Group | C-H Stretch | 2850 - 2950 |
| C-H Bend (Asymmetric) | ~1470 | |
| C-H Bend (Symmetric) | ~1370 | |
| 1,3,5-Triazine Ring | C=N Stretch | 1500 - 1600 |
| Ring Vibrations | Fingerprint Region (<1500) |
This table is generated based on typical infrared absorption frequencies for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Excited State Dynamics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the triazine ring and the amino substituent.
Generally, s-triazine derivatives exhibit absorption bands in the UV region. For amino-substituted triazines, π → π* and n → π* transitions are anticipated. The π → π* transitions, which are typically of higher energy and intensity, originate from the delocalized π-system of the triazine ring. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted triazine, moving it to longer wavelengths. Studies on various aminotriazines have shown absorption maxima in the range of 230-380 nm. e3s-conferences.org For instance, some 1,2,4-triazine (B1199460) derivatives with amino groups exhibit two absorption bands with peaks around 230 nm and 336 nm. e3s-conferences.org The lower energy n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are generally weaker and may be obscured by the more intense π → π* bands.
The excited state dynamics of substituted triazines can be complex and involve various relaxation pathways, including internal conversion, intersystem crossing to triplet states, and fluorescence. The introduction of substituents can significantly alter these pathways. nih.gov While specific studies on the excited state dynamics of this compound are limited, research on related aminotriazine (B8590112) systems suggests that after initial excitation to a singlet state, the molecule can undergo rapid internal conversion to lower-lying singlet states or intersystem cross to a triplet state. The nature of the substituent can influence the energy gap between the singlet and triplet states, which in turn affects the efficiency of processes like thermally activated delayed fluorescence (TADF). In some triazine derivatives, the substitution pattern can be tuned to control the energy of the localized triplet states.
Computational and Theoretical Chemistry on 4 Tert Butyl 1,3,5 Triazin 2 Amine Derivatives
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for investigating the electronic structure, reactivity, and spectroscopic properties of triazine derivatives.
Elucidation of Electronic Structures and Molecular Orbitals
DFT calculations are instrumental in understanding the electronic landscape of 4-tert-butyl-1,3,5-triazin-2-amine derivatives. These calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. For triazine derivatives, the electronic properties are significantly influenced by the nature of the substituents on the triazine ring. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby altering the molecule's reactivity and spectral properties.
In a study on a related bisazo compound containing a 1,3,5-triazine (B166579) ring, computational analysis showed that the absorption maximum was composed of electronic transitions involving the HOMO-1 to LUMO and HOMO to LUMO+1 orbitals. researchgate.net This highlights the importance of understanding the molecular orbital landscape to interpret the electronic behavior of these molecules. The planarity of the triazine ring system, often confirmed by DFT calculations, facilitates considerable electronic conjugation, which is advantageous for the stability of these compounds. rsc.orgmdpi.com
Table 1: Representative Calculated Electronic Properties of a Substituted Triazine Derivative
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to the electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |
Note: The values in this table are illustrative and based on typical DFT calculations for substituted triazine derivatives. Actual values for this compound would require specific calculations.
Modeling of Reaction Pathways and Transition States
DFT calculations are also employed to model reaction pathways and elucidate the mechanisms of chemical reactions involving triazine derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation barriers and the identification of the most favorable reaction pathways.
For example, in the synthesis of new triazine derivatives, DFT can be used to predict the regioselectivity of a reaction, such as the nucleophilic substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine. mdpi.comncsu.edu The reaction of 4-amino-3-mercapto-1,2,4-triazinone derivatives with phenacyl halides has been shown to yield different products depending on the reaction conditions, and computational modeling can help rationalize these outcomes. researchgate.net Understanding the transition state structures provides valuable information about the geometry of the molecule as it transforms from reactant to product, which is crucial for controlling reaction outcomes.
Prediction of Spectroscopic Properties (e.g., UV Absorption)
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide theoretical spectra that can be compared with experimental data. This is particularly useful for understanding the origin of electronic transitions and for designing new molecules with specific absorption properties, such as UV absorbers. researchgate.netosti.gov
Studies on various 1,3,5-triazine derivatives have demonstrated good agreement between TD-DFT predicted UV absorption data and experimental measurements. researchgate.netosti.govmdpi.comgriffith.edu.au The method can accurately predict the absorption maxima (λmax) and can be used to understand how different substituents on the triazine ring influence the color and photostability of the compounds. For instance, TD-DFT calculations have been used to explain the photostability of certain triazine-based UV absorbers through mechanisms like excited-state intramolecular proton transfer (ESIPT). osti.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Triazine Derivatives
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. For triazine derivatives, QSPR models have been developed to predict various properties, including their ecotoxicity and potential as UV absorbers. researchgate.netresearchgate.net These models are typically built using a set of molecular descriptors calculated from the molecular structure, which can include quantum chemical parameters, and statistical methods like multiple linear regression (MLR). researchgate.netjocpr.com
A study on 1,3,5-triazine derivatives used computational methods to construct a QSPR model for designing new ultraviolet ray absorbers. researchgate.net The model showed a good correlation between the predicted and experimental UV absorption data. researchgate.net In another study, QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR) models were developed for a series of triazine derivatives to predict their biological activity, using descriptors such as heat of formation, steric energy, and HOMO/LUMO energies. jocpr.com Such models are valuable for the computer-aided design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and can be particularly useful for conformational analysis. For flexible molecules like some this compound derivatives, MD simulations can explore the different possible conformations and their relative stabilities. tcu.edu It is known that aminosubstituted-1,3,5-triazines can exist as mixtures of rotamers due to the restricted rotation of the bonds between the triazine ring and the amino substituents. tdx.cat
Computational studies have been performed on simplified triazine models to understand the equilibrium between different rotamers. tdx.cat The protonation of the triazine ring, which can occur under aqueous conditions, has been shown to change the rotational barriers of the amino groups, highlighting the influence of the environment on conformational dynamics. tcu.edu In a study of a related compound, 1,3,5-tri-t-butylhexahydro-1,3,5-triazine, conformational analysis revealed a preference for a conformation with one of the t-butyl groups in an axial position, an unusual finding for an unconstrained t-butyl group. rsc.org While not directly on this compound, these studies demonstrate the power of computational methods in understanding the conformational preferences of substituted triazines.
Theoretical Investigations of High-Energy Triazine Compounds
The 1,3,5-triazine ring is a component of several high-energy materials due to its high nitrogen content and thermal stability. Theoretical calculations play a crucial role in the design and characterization of new high-energy triazine compounds. DFT methods are used to predict key properties such as heats of formation, densities, detonation velocities, and detonation pressures. nih.govnih.gov
Theoretical studies on bridged triazines have been conducted to evaluate their potential as high-energy density materials (HEDMs). nih.gov These studies have shown that introducing certain functional groups like -NO2 or -NF2 can improve the detonation performance. nih.gov The stability of these compounds is often related to the p→π conjugation between the triazine rings and bridging groups. nih.gov Analysis of bond dissociation energies can provide insights into the thermal stability of these energetic materials. nih.govnih.gov Such theoretical investigations are essential for the rational design of new energetic compounds with improved performance and safety characteristics. nih.govnih.govacs.org
Coordination Chemistry and Organometallic Applications of Triazine Ligands
Design and Synthesis of 4-tert-Butyl-1,3,5-triazin-2-amine Derived Ligands
The synthesis of ligands derived from this compound typically builds upon the foundational chemistry of 1,3,5-triazines. The most common precursor for substituted s-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. nih.govresearchgate.net The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles, and the reactivity of the remaining chlorine atoms decreases with each substitution. nih.gov This differential reactivity allows for controlled, stepwise synthesis to introduce various functional groups.
While specific synthetic procedures for multidentate ligands derived directly from this compound are not extensively detailed in the provided search results, the general methodology for creating more complex triazine-based ligands can be inferred. For instance, a common strategy involves reacting cyanuric chloride with different amines or other nucleophiles at controlled temperatures. nih.gov It is plausible that this compound could serve as a building block where the remaining reactive sites on the triazine ring (if any, depending on the starting material) or the exocyclic amino group are functionalized to create multidentate ligands. fz-juelich.dersc.orgnih.govresearchgate.net For example, phosphine-containing ligands derived from triazines have been synthesized, highlighting the potential for creating ligands with diverse donor atoms.
Catalytic Applications of Triazine-Metal Complexes
Metal complexes containing 1,3,5-triazine-based ligands have been explored for their catalytic activity in a range of organic transformations. The electronic properties of the triazine ring, which can be tuned by substituents, can influence the catalytic performance of the metal center.
Triazine-metal complexes, particularly those of copper, have shown promise as catalysts in oxidation reactions. researchgate.net For example, copper(II) complexes of triazine-based ligands have been investigated as functional models for enzymes like phenoxazinone synthase and catecholase. rsc.org These complexes have been shown to catalyze the aerobic oxidation of substrates such as o-aminophenol and 3,5-di-tert-butylcatechol (B55391). rsc.orgrsc.org
One study on mononuclear copper(II) complexes with a substituted 1,3,5-triazin-2-amine (B31629) ligand demonstrated catalytic activity in the oxidation of 3,5-di-tert-butylcatechol. rsc.org The catalytic efficiency was found to be influenced by the ancillary ligands on the copper center. Although this study did not use this compound itself, it highlights the potential of this class of compounds in oxidation catalysis. The general mechanism often involves the coordination of the substrate to the metal center, followed by electron transfer and reaction with molecular oxygen. rsc.orgmdpi.com
Table 1: Catalytic Oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) by a Copper(II)-Triazine Complex
| Catalyst | Substrate | Product | Turnover Frequency (kcat) |
|---|---|---|---|
| [Cu(L)Br2] (L = N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine) | 3,5-DTBC | 3,5-di-tert-butylbenzoquinone | 367.8 h⁻¹ rsc.org |
The application of triazine-metal complexes extends beyond oxidation catalysis. They have been explored in various other homogeneous and heterogeneous catalytic systems. acs.org For instance, rhodium(I) complexes are well-known homogeneous catalysts for a variety of transformations, including hydrogenation and hydroformylation. nih.gov While specific examples with this compound are not provided, the general utility of N-containing heterocyclic ligands in rhodium catalysis is well-established. nih.govresearchgate.netdntb.gov.ua
The π-deficient nature of the triazine core can be exploited in what is known as metal-ligand cooperativity (MLC), where the ligand actively participates in the catalytic cycle. acs.org This has been demonstrated with triazine-based PNP pincer ligands. Furthermore, the immobilization of homogeneous catalysts on solid supports to create heterogeneous catalysts is an active area of research, and triazine-based ligands offer potential anchoring points for such immobilization.
Based on the available search results, it appears that the coordination chemistry and catalytic applications of the specific compound this compound are not as extensively documented as those of other 1,3,5-triazine (B166579) derivatives. The information presented here is largely based on the general behavior of this class of compounds, with specific data points included where available.
Supramolecular Chemistry and Self Assembly of Triazine Architectures
Hydrogen Bonding Networks in 4-tert-Butyl-1,3,5-triazin-2-amine Structures
Hydrogen bonding is a predominant intermolecular force that directs the self-assembly of this compound. The molecule features both hydrogen bond donors (the amino group) and acceptors (the nitrogen atoms of the triazine ring), allowing for the formation of robust and directional interactions. These interactions are the basis for the formation of extended networks in the solid state.
Detailed research on analogous 2-amino-1,3,5-triazine derivatives reveals common hydrogen-bonding motifs that are likely to be adopted by this compound. The most prevalent of these is the formation of dimers through N-H···N hydrogen bonds, creating a characteristic R2(2)(8) graph set motif. These dimeric units can then further self-assemble into one-dimensional tapes or two-dimensional sheets.
| Interaction Type | Donor | Acceptor | Common Motifs | Potential Influence of tert-Butyl Group |
| Hydrogen Bond | N-H (amino group) | N (triazine ring) | R2(2)(8) dimers, tapes, sheets, rosettes | Steric hindrance may favor linear or sheet-like structures over more compact rosettes. |
| π-π Stacking | Triazine ring | Triazine ring | Offset or parallel-displaced stacking | The tert-butyl group may influence the distance and geometry of stacking. |
Design and Engineering of Supramolecular Assemblies
The design and engineering of supramolecular assemblies based on triazine derivatives is a highly active area of research. The predictability of their hydrogen-bonding interactions allows for the rational design of complex architectures with specific functions. In the context of this compound, the tert-butyl group serves as a key design element that can be exploited to control the self-assembly process.
One of the primary strategies in engineering supramolecular assemblies is the use of complementary molecules that can co-assemble with the triazine derivative. For instance, molecules with complementary hydrogen bonding sites, such as carboxylic acids or other heterocyclic compounds, can be used to create well-defined, multi-component structures. The tert-butyl group can influence the selection of co-assembly partners by introducing steric constraints and modifying the solubility of the resulting assembly.
| Design Principle | Description | Role of this compound | Key Influencing Factors |
| Complementary Hydrogen Bonding | The use of co-molecules with complementary donor/acceptor sites to form multi-component assemblies. | Can act as a robust hydrogen-bonding component. | Stoichiometry of components, solvent, temperature. |
| Steric Control | Utilizing the size and shape of substituents to direct the geometry of the final assembly. | The tert-butyl group provides significant steric bulk, influencing the approach of other molecules. | Size and shape of co-assemblers. |
| Crystal Engineering | The rational design of crystalline solids based on an understanding of intermolecular interactions. | The predictable hydrogen-bonding of the aminotriazine (B8590112) core combined with the steric influence of the tert-butyl group allows for targeted crystal design. | Solvent of crystallization, temperature, presence of additives. |
Formation of Ordered Supramolecular Polymers and Architectures
Supramolecular polymers are long, chain-like structures formed through the directional and reversible association of monomeric units via non-covalent interactions. Amino-substituted triazines are excellent candidates for the formation of supramolecular polymers due to their ability to form strong and directional hydrogen bonds.
The self-assembly of this compound can lead to the formation of one-dimensional supramolecular polymers. This typically occurs through the repeated formation of hydrogen-bonded dimers, which then stack or link together to form extended chains. The stability and length of these supramolecular polymers are dependent on several factors, including the concentration of the monomer, the solvent, and the temperature.
The tert-butyl group in this compound can have a profound effect on the polymerization process. On one hand, its steric bulk may hinder the formation of certain types of extended networks. On the other hand, it can enhance the solubility of the monomer and the resulting polymer in organic solvents, which can be advantageous for processing and characterization. Furthermore, the tert-butyl groups can act as "insulating" moieties, preventing the close packing of the polymer chains and influencing the material properties of the resulting ensemble.
Recent research has highlighted the potential of drug-inspired design principles in the creation of supramolecular polymers with enhanced functionalities gwu.edu. While not directly involving this compound, these studies provide a conceptual framework for how the specific chemical features of a monomer can be tailored to achieve desired properties in the resulting supramolecular polymer.
Intermolecular Interactions Leading to Nanostructured Materials
The self-assembly of small molecules driven by specific intermolecular interactions is a powerful bottom-up approach for the fabrication of well-defined nanostructured materials. Triazine derivatives, including this compound, are promising building blocks for such materials due to their propensity for forming ordered aggregates.
The interplay of hydrogen bonding, π-π stacking, and van der Waals forces can lead to the formation of various nanostructures, such as nanofibers, nanoribbons, and vesicles. For example, the directional nature of hydrogen bonds can drive the formation of one-dimensional structures, which can then further assemble into larger bundles or networks. The aromatic nature of the triazine ring can facilitate π-π stacking interactions, which can also contribute to the stability and order of the resulting nanostructures.
The tert-butyl group of this compound is expected to play a crucial role in the formation of nanostructured materials. Its hydrophobic nature can promote aggregation in aqueous environments, while its steric bulk can influence the packing of the molecules within the nanostructure, potentially leading to the formation of porous materials or materials with specific surface morphologies. The ability to control the self-assembly process by tuning external parameters such as solvent composition and temperature opens up possibilities for creating a variety of nanostructured materials from this versatile building block.
Recent studies on the self-assembly of other triazine derivatives have demonstrated the formation of functional nanostructures with applications in areas such as drug delivery and materials science rsc.org. These examples serve as a proof-of-concept for the potential of this compound as a component in the design and fabrication of novel nanomaterials.
Applications in Advanced Materials and Polymer Science
Utilization as Building Blocks for Functional Polymers
The presence of a primary amine group and the stable triazine core allows 4-tert-butyl-1,3,5-triazin-2-amine to serve as a versatile building block, or monomer, for the synthesis of functional polymers. The development of such polymers is a key area of research, aiming to create materials with tailored properties for specific, high-performance applications.
The amine functionality provides a reactive site for incorporation into polymer chains through various polymerization reactions. For instance, it can react with monomers containing acyl chloride, epoxide, or isocyanate groups to form polyamides, polyamines, or polyureas, respectively. The triazine ring is typically incorporated directly into the polymer backbone in these scenarios. The synthesis of triazine-based porous organic polymers (POPs) often involves the reaction between an amine-containing molecule and cyanuric chloride, demonstrating the fundamental reactivity that enables polymer formation. core.ac.uk While specific reports on the homopolymerization of this compound are not prevalent, its structure is analogous to other amine-functionalized triazines used in polymer synthesis. The development of reactive precursor polymers is a significant strategy in materials science, where a stable polymer is first synthesized and then functionalized in a subsequent step. researchgate.net A polymer containing the this compound moiety could be created using this approach, imparting the specific properties of the triazine and tert-butyl groups to the final material.
Incorporation into Polymeric Matrices as Stabilizers and Additives
Oxidative degradation of polymers proceeds via a free-radical chain reaction. Antioxidants are additives that interrupt this cycle. They are broadly classified into primary and secondary antioxidants. researchgate.net Primary antioxidants are radical scavengers, and the most common types are sterically hindered phenols and aromatic amines. researchgate.net
The this compound molecule possesses structural elements that confer antioxidant capabilities. The amine group can function as a hydrogen donor to neutralize highly reactive peroxy radicals, terminating the degradation chain reaction. The efficacy of amine-based antioxidants is well-established. researchgate.net Furthermore, the triazine ring itself, being an electron-deficient system, can contribute to the stabilization of the radical species formed on the antioxidant molecule, enhancing its efficiency. The bulky tert-butyl group provides steric hindrance around the reactive center, which is a critical feature for effective antioxidants. This steric bulk protects the resulting antioxidant radical from engaging in further unwanted reactions, thereby increasing its longevity and effectiveness.
| Antioxidant Class | Mechanism of Action | Typical Chemical Moiety | Primary Function | Example |
|---|---|---|---|---|
| Primary (Radical Scavengers) | Donates a hydrogen atom to neutralize free radicals (e.g., peroxy radicals). | Sterically Hindered Phenols, Aromatic Amines | Long-term thermal stability. | Irganox® 1010 (Hindered Phenol) |
| Secondary (Hydroperoxide Decomposers) | Decomposes hydroperoxides into stable, non-radical products. | Organophosphites, Thioesters | Processing stability, protects primary antioxidants. | Irgafos® 168 (Phosphite) |
| Hindered Amine Light Stabilizers (HALS) | Cyclic scavenging of free radicals; not consumed in the process. | Tetramethylpiperidine | Light stability. | Chimassorb® 944 |
| Potential Role of this compound | Combines radical scavenging (amine group) with light stabilizing potential (triazine ring). | Sterically Hindered Aminotriazine (B8590112) | Potential hybrid function for thermal and light stability. | This compound |
By inhibiting oxidative degradation, the incorporation of this compound as an additive can significantly enhance the performance and extend the service life of polymeric materials. The prevention of polymer chain scission and cross-linking preserves critical mechanical properties such as tensile strength, elongation at break, and impact resistance. researchgate.net Furthermore, it prevents aesthetic defects like discoloration, loss of gloss, and surface cracking, which are often the first signs of polymer degradation. The improved thermal stability provided by such antioxidants is particularly crucial during high-temperature processing steps like extrusion and injection molding, where polymers are most vulnerable to degradation.
Development of Specialty Materials (e.g., Dye Precursors, UV Absorbers)
The chemical structure of this compound also makes it a candidate for the synthesis of specialty materials. The triazine ring is a key component in many reactive dyes and UV absorbers.
As a dye precursor , the primary amine group can be chemically modified, most commonly through diazotization, to create a diazonium salt. This salt can then be coupled with another aromatic compound (a coupling component) to form a highly colored azo dye. The specific shade and properties of the dye could be fine-tuned by the choice of the coupling partner. Triazine-based reactive dyes are valued for their ability to form strong covalent bonds with fibers like cotton, resulting in excellent wash fastness.
As a UV absorber , the 1,3,5-triazine (B166579) ring itself is a potent chromophore that can absorb harmful ultraviolet radiation and dissipate it as harmless thermal energy. Many commercial UV absorbers are based on triazine structures. The absorbed energy excites electrons within the molecule, which then return to their ground state without initiating degradation reactions in the host polymer. The presence of the amine and tert-butyl groups can further modify the absorption spectrum and compatibility of the molecule with the polymer matrix.
Role of the tert-Butyl Group in Modulating Material Properties
The tert-butyl group is not merely an inert substituent; it plays a crucial and active role in defining the physical and chemical properties of the this compound molecule and its performance in material applications.
Steric Control: The large, bulky nature of the tert-butyl group exerts significant steric hindrance. As discussed in the context of antioxidants, this steric shield stabilizes the molecule and any radical intermediates, preventing undesirable side reactions. In polymer synthesis, this steric bulk can influence the polymer's microstructure, potentially affecting its crystallinity and chain packing. Research on other sterically hindered triazines has shown that bulky groups can direct the course of chemical reactions, favoring one product over another.
Solubility in Organic Media: The aliphatic, non-polar nature of the tert-butyl group enhances the molecule's solubility in organic solvents and, critically, in non-polar polymer matrices such as polyolefins (polyethylene, polypropylene). Good solubility and compatibility are essential for an additive to be dispersed uniformly throughout the polymer, preventing issues like phase separation or "blooming," where the additive migrates to the surface. This ensures that the stabilizing effect is present throughout the bulk of the material. Studies on other polymers have shown that incorporating tert-amine groups can significantly influence solubility, although the interactions are complex and depend on polymer-polymer interactions as well. core.ac.uk
| Property | Effect of tert-Butyl Group | Scientific Rationale | Impact on Application |
|---|---|---|---|
| Antioxidant Efficacy | Enhances stability of the antioxidant radical. | Provides steric hindrance, preventing dimerization or side reactions of the phenoxy/amino radical. | Increases the efficiency and longevity of the stabilizer in a polymer matrix. |
| Solubility | Increases solubility in non-polar polymers and organic solvents. | The non-polar alkyl group improves compatibility with hydrocarbon-based polymer matrices. | Ensures homogeneous dispersion of the additive, preventing localized degradation and surface blooming. |
| Reactivity Control | Can direct reaction pathways by blocking certain sites. | Steric hindrance can make a typically reactive site less accessible, favoring reaction at a different location. | Allows for regioselective synthesis when using the molecule as a building block for complex structures. |
| Polymer Microstructure | Can disrupt chain packing and reduce crystallinity. | The bulky group prevents polymer chains from aligning in a highly ordered, crystalline fashion. | Can be used to modify physical properties like flexibility, clarity, and gas permeability of the final polymer. |
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways for Highly Substituted 1,3,5-Triazines
The synthesis of 1,3,5-triazines has traditionally relied on the sequential nucleophilic substitution of cyanuric chloride or the cyclotrimerization of nitriles. researchgate.netwikipedia.org While effective, these methods can be limited by harsh reaction conditions or a lack of selectivity for producing complex, unsymmetrically substituted triazines. chim.it Future research is increasingly focused on developing more efficient, versatile, and environmentally benign synthetic strategies.
Emerging methodologies include:
Solid-Phase Synthesis: To overcome the challenges of solution-phase synthesis and purification, solid-phase strategies are being developed. These methods allow for the construction of large combinatorial libraries of trisubstituted triazines, which is particularly useful for screening biological activities. acs.orgnih.gov A novel orthogonal pathway that incorporates the oxidation of a thioether to a more reactive sulfone has been shown to improve the synthesis of highly pure triazine libraries. acs.org
Green Chemistry Approaches: Microwave-assisted synthesis and sonochemical methods are gaining traction for being rapid and often solvent-free, aligning with the principles of green chemistry. chim.itnih.gov Sonochemistry, using water as a solvent, has been shown to produce triazine derivatives in as little as five minutes with high yields. nih.gov
Catalytic Systems: The use of heterogeneous catalysts, such as Cu(I) supported on a resin, is being explored for Ullmann-type reactions to synthesize di- and trisubstituted triazines under milder conditions and with shorter reaction times compared to traditional methods. nih.gov Similarly, Lewis acids like yttrium salts supported on silica (B1680970) gel can effectively catalyze the cyclotrimerization of nitriles in the absence of a solvent. chim.it
These advanced synthetic routes will be instrumental in accessing novel 4-tert-butyl-1,3,5-triazin-2-amine derivatives with tailored functionalities for specific applications.
| Synthetic Method | Key Advantages | Example Application | Reference |
| Solid-Phase Synthesis (Sulfone Strategy) | Improved purity, convergent, greater diversification. | Generation of combinatorial triazine libraries. | acs.org |
| Microwave-Assisted Synthesis | Rapid, solvent-free, high yields. | Selective preparation of symmetrical and unsymmetrical triazines. | chim.it |
| Sonochemical Synthesis | Extremely fast (minutes), uses water as a solvent, high yields. | "Green" synthesis of various 1,3,5-triazine (B166579) derivatives. | nih.gov |
| Supported Cu(I) Catalysis | Shorter reaction times, milder conditions, one-pot synthesis. | Synthesis of di- and trisubstituted triazinyl benzenesulfonamides. | nih.gov |
Advanced Mechanistic Investigations Using Time-Resolved Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. While significant progress has been made in elucidating the pathways of triazine reactions, such as their hydrolysis or their role as H2S scavengers, many intricacies remain. acs.orgnih.gov For instance, studies combining 15N-labeling, kinetic investigations, and computational analysis have revealed that the reaction between 1,2,3-triazines and amidines proceeds through an addition/N2 elimination/cyclization pathway rather than a conventional Diels-Alder reaction. nih.govacs.org
Future research will likely employ advanced time-resolved spectroscopic techniques (e.g., transient absorption spectroscopy, time-resolved NMR) to probe the short-lived intermediates and transition states that govern these reactions. Such studies could provide unprecedented insight into:
The kinetics of sequential substitutions on the triazine core.
The precise mechanism of cyclotrimerization under different catalytic conditions.
The dynamics of photoinduced processes in triazine-based functional materials.
These advanced mechanistic studies will enable chemists to more precisely control the synthesis of complex molecules like substituted this compound.
Rational Design of Triazine-Based Systems through Predictive Computational Models
Computational chemistry has become an indispensable tool for predicting the properties and guiding the design of new molecules and materials. Density Functional Theory (DFT) and other modeling techniques are increasingly used to study 1,3,5-triazine-based systems. rsc.org These models allow for the in-silico screening of potential candidates before their synthesis, saving time and resources.
Key areas where predictive modeling is making an impact include:
Covalent Triazine Frameworks (CTFs): Molecular modeling is used to understand the relationship between the monomer structure and the resulting porosity and crystallinity of CTFs. researchgate.netrsc.org This allows for the predictive design of CTFs with tailored properties for applications like gas storage. researchgate.net
Electronic Materials: Computational studies are employed to design triazine-based host materials for phosphorescent organic light-emitting diodes (PhOLEDs) by tuning their electronic structures, triplet energies, and charge transport properties. rsc.org
Reaction Mechanisms: Computational methods are vital for corroborating experimental findings and elucidating complex reaction pathways, such as the multi-step mechanism of H2S scavenging by triazine derivatives. nih.gov
Future efforts will focus on developing more accurate and efficient computational models to rationally design complex systems based on the this compound scaffold, accelerating the discovery of materials with desired electronic, optical, or catalytic properties.
Expanding the Scope of Coordination Chemistry and Catalytic Applications
The nitrogen atoms of the 1,3,5-triazine ring are effective ligands for coordinating with metal ions, making triazine derivatives valuable building blocks in coordination chemistry and catalysis. researchgate.netresearchgate.net The ability to form stable complexes has led to the development of extended molecular and supramolecular architectures. researchgate.net
Future research is expected to expand on these foundations in several directions:
Novel Ligand Design: Synthesizing new triazine-based ligands, including those derived from this compound, with specific donor atoms and steric profiles to access novel metal complexes with unique reactivity.
Homogeneous and Heterogeneous Catalysis: Developing triazine-metal complexes as catalysts for a wider range of organic transformations. Triazine-containing polymers and frameworks can also serve as robust supports for catalytic metal centers. researchgate.net
Metal-Organic Frameworks (MOFs): The C3 symmetry of the 1,3,5-triazine core makes it an ideal building block for constructing porous MOFs. researchgate.net These materials are promising for applications in gas separation, storage, and catalysis.
The systematic exploration of the coordination chemistry of this compound and its analogues will undoubtedly lead to new catalytic systems and functional coordination polymers.
Tailoring Supramolecular Properties for Advanced Material Design
Supramolecular chemistry, which focuses on non-covalent interactions, is a key area for the future of triazine chemistry. The triazine ring can participate in various non-covalent interactions, including hydrogen bonding (N···H), π-π stacking, and CH···π interactions, which can be used to direct the self-assembly of molecules into well-defined architectures. rsc.orgnih.gov
Emerging research directions in this area include:
Molecular Recognition: Designing triazine-based hosts for the specific recognition of guest molecules. For example, triazine-based macrocycles have been shown to encapsulate hydrophobic substrates. rsc.org
Self-Assembled Materials: Utilizing the predictable hydrogen bonding patterns of aminotriazines to construct complex supramolecular structures like molecular duplexes and oligomers. rsc.orgnih.gov
Crystal Engineering: Modifying the substituents on the triazine ring to control the packing of molecules in the solid state, thereby engineering crystals with desired physical properties. The structural versatility of s-triazine derivatives makes them attractive platforms for creating complex constructs. nih.gov
By strategically functionalizing the this compound scaffold, researchers can tailor its supramolecular properties to create novel liquid crystals, gels, and other soft materials with advanced functions.
Development of Novel Functional Materials Incorporating this compound Scaffolds
The inherent chemical stability and versatile functionality of the 1,3,5-triazine ring make it an excellent scaffold for a wide range of functional materials. researchgate.netrsc.org The incorporation of the this compound moiety can impart specific properties, such as solubility and steric control, to these materials.
Future development is anticipated in several key areas:
Photo- and Electroluminescent Materials: Triazine derivatives are being extensively researched for use in organic electronics, including as fluorescent sensors and as components in OLEDs, particularly those exhibiting thermally activated delayed fluorescence (TADF). rsc.org
Porous Polymers: Covalent triazine frameworks (CTFs), synthesized from triazine-based monomers, are being developed for applications in photocatalysis, such as light-induced hydrogen evolution from water. acs.org
Biomaterials: The triazine scaffold is being used to construct novel peptide dendrimers for antimicrobial applications. nih.govmdpi.com Its ability to act as a trifunctional branching unit allows for the creation of complex, multivalent structures that can combat antimicrobial resistance. nih.gov
Energy Storage: The creation of advanced molecules for energy storage is considered a key future development for 1,3,5-triazine-based functional materials. rsc.org
The continued exploration of materials incorporating the this compound scaffold promises to yield new technologies with significant societal impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
